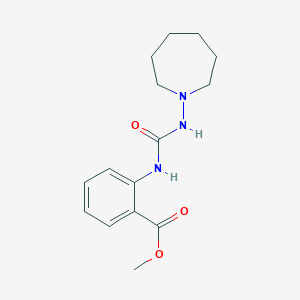

Methyl 2-(3-(azepan-1-yl)ureido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21579-70-4 |

|---|---|

Molecular Formula |

C15H21N3O3 |

Molecular Weight |

291.35 g/mol |

IUPAC Name |

methyl 2-(azepan-1-ylcarbamoylamino)benzoate |

InChI |

InChI=1S/C15H21N3O3/c1-21-14(19)12-8-4-5-9-13(12)16-15(20)17-18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,20) |

InChI Key |

QRAMFCCCCGVFGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NN2CCCCCC2 |

Origin of Product |

United States |

Rationale for Investigating Novel Urea Containing Scaffolds in Drug Discovery

The urea (B33335) functionality has long been recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.org Its significance stems from the unique physicochemical and structural properties that allow it to effectively interact with biological targets. frontiersin.orgnih.gov The urea moiety features two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong and specific hydrogen bonding networks with amino acid residues in the active sites of enzymes and receptors. nih.govresearchgate.net This capability is crucial for achieving high potency and selectivity. nih.gov

This structural feature is central to the mechanism of action for numerous clinically approved drugs across a wide range of diseases. nih.gov For example, in the field of oncology, many kinase inhibitors incorporate a diaryl urea structure. nih.gov This scaffold is key to their ability to bind to the kinase domain, inhibiting signal transduction pathways that drive tumor growth and angiogenesis. nih.govwikipedia.org Beyond cancer, urea derivatives are integral to drugs for type 2 diabetes, viral infections, and neurological disorders. nih.govbohrium.com The structural and synthetic versatility of the urea group allows medicinal chemists to fine-tune a molecule's properties, such as solubility and metabolic stability, making it a highly valuable component in the design of new therapeutic agents. frontiersin.orgontosight.ai

| Urea-Containing Drug | Therapeutic Area | Mechanism of Action (Simplified) |

|---|---|---|

| Sorafenib (B1663141) | Oncology | Multi-kinase inhibitor. bohrium.com |

| Regorafenib | Oncology | Multi-kinase inhibitor. bohrium.com |

| Lenvatinib (B1674733) | Oncology | Multi-kinase inhibitor. researchgate.net |

| Glibenclamide (Glyburide) | Diabetes | Sulfonylurea, stimulates insulin (B600854) release. nih.gov |

| Suramin | Infections (Trypanosomiasis) | Inhibits various enzymes. nih.gov |

| Ritonavir | Antiviral (HIV) | Protease inhibitor. bohrium.com |

Significance of Azepane Ring Systems in Bioactive Compounds

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is another structural motif of considerable interest in drug discovery. ontosight.ailifechemicals.com Azepane and its derivatives are found in a variety of natural products and synthetic bioactive molecules, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.net The fungal metabolite (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C (PKC) and has served as a scaffold for developing potential antitumor agents. lifechemicals.comacs.org

The significance of the azepane ring is partly due to its conformational flexibility. lifechemicals.com This property allows molecules containing this ring to adapt their three-dimensional shape to fit optimally into the binding pockets of diverse biological targets. lifechemicals.com The ability to introduce substituents at various positions on the azepane ring provides a powerful tool for modulating a compound's bioactivity and pharmacokinetic profile. lifechemicals.com To date, more than 20 drugs approved by the U.S. Food and Drug Administration (FDA) feature an azepane-based structure, highlighting their therapeutic importance in areas such as cancer, Alzheimer's disease, and microbial infections. nih.govresearchgate.net

| Azepane-Containing Drug/Compound | Therapeutic Area/Activity | General Function |

|---|---|---|

| Benazepril | Hypertension | ACE inhibitor. researchgate.net |

| Tolazamide | Diabetes | Oral hypoglycemic agent. lifechemicals.com |

| Azelastine | Allergies | Histamine H1 receptor antagonist. lifechemicals.com |

| (-)-Balanol | Natural Product | Protein kinase inhibitor. lifechemicals.com |

Functional Roles of Benzoate Moieties in Pharmaceutical Agents

Benzoate (B1203000) moieties, derived from benzoic acid, play diverse roles in pharmaceuticals. ontosight.aidrugbank.com Perhaps their most common application is as a preservative, particularly in the form of sodium benzoate. akshatrasayan.innih.gov In liquid formulations such as syrups and suspensions, which are susceptible to microbial growth, sodium benzoate acts as a potent antimicrobial agent, ensuring the stability and safety of the product. akshatrasayan.indrugs.com

Beyond its function as an excipient, the benzoate structure is also an integral part of many active pharmaceutical ingredients (APIs). Benzoic acid itself has antifungal properties and is used in topical treatments for skin infections. nih.gov Furthermore, the benzoate group serves as a critical building block or pharmacophore in the design of more complex drugs. nih.gov For example, researchers have synthesized and tested series of benzoic acid derivatives as potential inhibitors of influenza neuraminidase. acs.org The carboxylate group of the benzoate can engage in ionic or hydrogen-bond interactions within a target's active site, while the aromatic ring can participate in hydrophobic or π-stacking interactions. This versatility allows the benzoate moiety to be incorporated into molecules designed for a wide array of therapeutic targets. acs.orgnih.gov

| Benzoate Form | Role in Pharmaceuticals | Example Application |

|---|---|---|

| Sodium Benzoate | Excipient (Preservative) | Prevents microbial growth in cough syrups and oral liquids. akshatrasayan.in |

| Benzoic Acid | Active Ingredient | Topical antifungal agent. nih.gov |

| Benzoate Derivatives | Structural component of API | Scaffolds for enzyme inhibitors (e.g., neuraminidase inhibitors). acs.org |

| Methyl Benzoate | Flavoring Agent / Synthesis Intermediate | Used as a flavoring agent and in the synthesis of other compounds. foodb.ca |

Contextualizing Methyl 2 3 Azepan 1 Yl Ureido Benzoate Within Heterocyclic Chemistry

Strategic Approaches to Urea Formation

The formation of the urea functional group is a cornerstone of this synthesis. The traditional and most direct method involves the reaction of an amine with an isocyanate. In the context of this compound, this would entail the reaction of N-aminoazepane with methyl 2-isocyanatobenzoate. The isocyanate itself can be generated from the corresponding amine, methyl 2-aminobenzoate, through treatment with phosgene or a safer phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). commonorganicchemistry.commdpi.com The reaction of an amine with an isocyanate is typically efficient and proceeds under mild conditions, often at room temperature in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). commonorganicchemistry.com

Alternative strategies to form the urea linkage bypass the often hazardous isocyanate intermediates. One such method is the sequential reaction of an amine with a phosgene equivalent. For instance, methyl 2-aminobenzoate can first react with triphosgene to form a carbamoyl chloride, which is then treated with N-aminoazepane. acs.org The order of addition can be crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com Phosgene substitutes like carbonyldiimidazole (CDI) offer a safer alternative, reacting first with one amine to form an activated carbamate intermediate, which then reacts with the second amine to yield the unsymmetrical urea. commonorganicchemistry.comrsc.orgresearchgate.net

Below is a table summarizing common reagents for urea synthesis:

| Reagent Class | Specific Example(s) | Key Features |

| Isocyanates | Methyl 2-isocyanatobenzoate | Highly reactive, direct reaction with amines, mild conditions. commonorganicchemistry.com |

| Phosgene/Equivalents | Phosgene, Triphosgene | Forms isocyanates or carbamoyl chlorides from amines; highly toxic. mdpi.comsigmaaldrich.com |

| Phosgene Substitutes | Carbonyldiimidazole (CDI) | Safer solid reagent, forms an activated carbamate intermediate. commonorganicchemistry.comrsc.orgresearchgate.net |

| Carbonates | Diphenyl carbonate | Reacts with amines at elevated temperatures. |

Synthesis of the Azepane Moiety and its Derivatives

The seven-membered azepane ring is a key structural feature. Various synthetic routes to functionalized azepanes have been developed. One common strategy involves the ring expansion of smaller, more readily available piperidine (B6355638) precursors. Other methods include intramolecular cyclization reactions. For the synthesis of the required N-aminoazepane, a multi-step sequence starting from commercially available precursors is typically employed. For instance, a hydroxylated aminoazepane can be synthesized from D-glucitol through an intramolecular aziridine ring opening. ufsj.edu.br Another approach involves the preparation of (R)-3-[(tert-butoxycarbonyl)amino]azepane from D-lysine. thieme-connect.com The synthesis of polyhydroxylated azepanes has also been achieved via intramolecular reductive amination. nih.gov

These methods provide access to a range of substituted azepanes, which can then be further functionalized to introduce the amino group required for the subsequent urea formation step.

Esterification Reactions for Benzoate Derivatization

The methyl benzoate portion of the target molecule is typically synthesized through the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method, involving the reaction of a carboxylic acid (2-aminobenzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. wvu.edumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be employed. These include the reaction of the carboxylic acid with an alkyl halide in the presence of a base, or the use of coupling agents to activate the carboxylic acid towards nucleophilic attack by the alcohol. However, for a simple substrate like 2-aminobenzoic acid, the Fischer esterification is generally a robust and efficient method. asm.orgresearchgate.net

The following table outlines typical conditions for Fischer esterification:

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions |

| 2-Aminobenzoic Acid | Methanol | Sulfuric Acid | Reflux in excess methanol. wvu.edumasterorganicchemistry.com |

| Acetic Acid | Isopentyl Alcohol | Sulfuric Acid | Reflux, use of excess acetic acid to drive equilibrium. wvu.edu |

Advanced Coupling Reactions in Constructing the Molecular Scaffold

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions and intramolecular cyclizations are particularly relevant for the synthesis of this compound and its analogues.

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a versatile method for the formation of carbon-nitrogen bonds. scilit.com This reaction can be adapted for the synthesis of ureas by coupling an aryl halide with urea or an amine in the presence of carbon monoxide. For instance, an aryl bromide or chloride can react with urea in the presence of a palladium catalyst to form N,N'-diaryl ureas. researchgate.net This methodology could be applied to couple a halogenated benzoate ester with N-aminoazepane in a carbonylative coupling reaction.

The efficiency of these reactions is highly dependent on the choice of ligand for the palladium catalyst, as well as the base and solvent. researchgate.net This approach offers an alternative to the more traditional isocyanate-based methods and can be advantageous for substrates with sensitive functional groups. acs.org The palladium-catalyzed amination of aryl halides with aqueous ammonia has also been reported, showcasing the continuous development in this field. nih.govnih.gov

Intramolecular reactions are powerful strategies for the construction of cyclic structures. In the context of analogues of this compound, intramolecular amide coupling can be used to form heterocyclic rings. For example, a suitably substituted ureidobenzoate could undergo intramolecular cyclization to form a quinazolinedione derivative. The phosgenation of methyl anthranilate can lead to the formation of methyl 2-[l,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]benzoate under certain conditions, which is an example of such a cyclization. acs.org Furthermore, the intramolecular oxy-cyclization of 2-alkenylbenzamides has been developed to provide access to benzoiminolactones. rsc.org These types of reactions expand the molecular diversity that can be achieved from common intermediates.

Purification and Isolation Techniques for Complex Organic Compounds

The final stage of any synthesis is the purification and isolation of the target compound in high purity. For a molecule like this compound, a combination of techniques is typically required.

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Distillation: For liquid compounds or volatile intermediates, distillation is used to separate components based on differences in their boiling points. This can be performed at atmospheric pressure, under vacuum for high-boiling point compounds, or using steam for temperature-sensitive materials.

Chromatography: This is a versatile set of techniques for separating complex mixtures.

Column Chromatography: The crude product is passed through a column of stationary phase (e.g., silica gel or alumina), and the components are separated based on their differential adsorption and elution with a mobile phase.

Thin-Layer Chromatography (TLC): This is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

Extraction: This technique is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, often an aqueous and an organic phase. It is commonly used during the work-up of a reaction to remove inorganic salts and other water-soluble impurities.

The choice of purification method depends on the physical properties of the compound (solid or liquid, volatility, solubility) and the nature of the impurities.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of its various functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzoate ring, the methyl ester, the urea linkage, and the azepane ring. The aromatic protons on the benzoate ring would likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to their varied electronic environments. The methyl ester protons would present as a singlet, expected around δ 3.8-4.0 ppm. The protons of the azepane ring would exhibit complex multiplets in the aliphatic region of the spectrum, likely between δ 1.5 and 3.5 ppm. The NH protons of the urea group would appear as broad singlets, the chemical shifts of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the ester and urea groups would be expected to resonate at the most downfield shifts (around δ 165-175 ppm and δ 155-160 ppm, respectively). The aromatic carbons of the benzoate ring would show signals in the δ 110-140 ppm region. The methyl carbon of the ester group would appear at approximately δ 52 ppm. The carbons of the azepane ring would be found in the aliphatic region, typically between δ 25 and 50 ppm.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0-8.0 | m | Aromatic (Benzoate) |

| ¹H | ~3.9 | s | -OCH₃ (Ester) |

| ¹H | Variable | br s | -NH- (Urea) |

| ¹H | 1.5-3.5 | m | Azepane Ring |

| ¹³C | 165-175 | s | C=O (Ester) |

| ¹³C | 155-160 | s | C=O (Urea) |

| ¹³C | 110-140 | s | Aromatic (Benzoate) |

| ¹³C | ~52 | s | -OCH₃ (Ester) |

| ¹³C | 25-50 | s | Azepane Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the urea linkage, and fragmentation of the azepane ring. The observation of fragment ions corresponding to the azepanyl-isocyanate moiety and the methyl anthranilate portion would provide strong evidence for the proposed structure.

| m/z | Possible Fragment |

|---|---|

| [M]+• | Molecular Ion |

| [M - 31]+ | Loss of -OCH₃ |

| [M - C₇H₁₄N₂O]+ | Fragment corresponding to methyl anthranilate |

| [C₇H₁₄N₂O]+• | Fragment corresponding to azepanyl-isocyanate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of "this compound" would be expected to exhibit several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C=O stretching of the urea group would likely appear at a lower wavenumber, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea linkage would be observed as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azepane and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Urea |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (Azepane, -OCH₃) |

| 1720-1740 | C=O Stretch | Ester |

| 1630-1680 | C=O Stretch | Urea |

| 1000-1300 | C-O Stretch | Ester |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of "this compound" would definitively establish its molecular conformation in the solid state.

The analysis would reveal the planarity of the benzoate and urea groups and the conformation of the seven-membered azepane ring, which likely adopts a chair or boat-like conformation. Intermolecular interactions, such as hydrogen bonding involving the urea N-H groups and the carbonyl oxygen atoms, would also be identified, providing insight into the crystal packing.

Computational Approaches to Conformational Landscape and Molecular Geometry

Computational chemistry offers a powerful means to investigate the conformational preferences and electronic properties of molecules, especially when experimental data is limited.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of "this compound". These calculations can predict the optimized molecular geometry, rotational barriers of single bonds, and the relative energies of different conformers.

DFT calculations could be employed to explore the conformational landscape of the molecule, particularly the rotation around the C-N bonds of the urea linkage and the orientation of the azepane ring relative to the rest of the molecule. The results would help in understanding the molecule's flexibility and the most stable conformations in the gas phase, which can be compared with the solid-state structure obtained from X-ray crystallography. Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental spectra.

Molecular Mechanics (MM) and Force Field Simulations

Molecular mechanics (MM) and force field simulations serve as powerful computational tools to investigate the conformational landscape, structural properties, and energetic characteristics of molecules. In the absence of direct experimental data for this compound, these methods provide predictive insights into its behavior at an atomic level. This section outlines the theoretical application of MM and force field simulations to elucidate the structural and conformational nuances of this specific molecule, based on established principles and data from analogous compounds.

The conformational flexibility of this compound arises from several key rotatable bonds and the inherent flexibility of the seven-membered azepane ring. A systematic conformational analysis using molecular mechanics would involve exploring the potential energy surface (PES) by systematically rotating the torsion angles of these bonds to identify low-energy conformers.

The primary degrees of freedom in this molecule are the torsion angles around the urea linkage and the puckering of the azepane ring. For the urea moiety, N,N'-substituted ureas can exhibit different conformational preferences. nih.gov The high energetic barrier for isomerization between the cis and trans states around the C-N bonds is a critical factor in computational simulations. nih.gov Studies on N-alkyl-N'-aryl ureas have shown that both trans-trans and cis-trans conformations can be energetically accessible. nih.gov The cis-trans conformation may be stabilized by the formation of an intramolecular hydrogen bond. nih.gov

The azepane ring, a seven-membered heterocycle, is known for its conformational diversity. mq.edu.au High-level electronic structure calculations on similar systems have indicated that the twist-chair conformation is often the most stable, with the chair conformation frequently representing a transition state. nih.gov The presence of substituents can significantly influence the ring's preferred pucker. mq.edu.aursc.org

Force Field Selection

The accuracy of MM simulations is critically dependent on the quality of the chosen force field, which is a set of parameters describing the potential energy of the system. For a molecule like this compound, which contains a urea derivative, a common choice would be general-purpose force fields like the General Amber Force Field (GAFF) or the Optimized Potentials for Liquid Simulations (OPLS). These have been widely used for studying urea and its derivatives. researchgate.netnih.gov More specialized force fields developed for biomolecular simulations, such as CHARMM and AMBER, could also be employed, particularly given the hydrogen bonding capabilities of the urea group. nih.gov The choice of force field would necessitate careful validation, potentially by comparing computational results with experimental data from closely related, structurally characterized compounds.

Predicted Conformational Preferences and Energy Landscapes

A hypothetical molecular mechanics study would likely focus on the interplay between the conformational preferences of the urea linker and the azepane ring. The simulations would aim to identify the global minimum energy conformation and other low-energy local minima that could be populated at room temperature.

The relative orientation of the methyl benzoate and azepane groups, dictated by the urea bridge, would be a key area of investigation. It is plausible that intramolecular hydrogen bonding between the N-H of the urea and the ester group of the benzoate moiety could play a significant role in stabilizing certain conformations.

Below are hypothetical data tables that might be generated from such a molecular mechanics study. These tables are illustrative and based on typical findings for related molecules.

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Urea Conformation | Azepane Conformation | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | trans-trans | Twist-Chair | 0.00 | Extended structure, potential for intermolecular H-bonding |

| 2 | cis-trans | Twist-Chair | 1.5 - 3.0 | Potential for intramolecular H-bond between urea N-H and ester carbonyl |

| 3 | trans-trans | Boat | 3.5 - 5.0 | Higher energy ring pucker |

| 4 | cis-cis | Twist-Chair | > 5.0 | Generally disfavored for N,N'-disubstituted ureas |

Note: The energy values are hypothetical and serve to illustrate the likely energetic ordering of conformations based on studies of similar compounds.

Table 2: Representative Torsion Angles for Low-Energy Conformers

| Torsion Angle | Conformer 1 (trans-trans) | Conformer 2 (cis-trans) |

| C(benzoate)-C(carbonyl)-N-H | ~180° | ~0° |

| H-N-C(urea)-N | ~180° | ~180° |

| C(urea)-N-C(azepane)-C(azepane) | Varies with ring pucker | Varies with ring pucker |

Note: These values represent idealized torsion angles for planar urea conformations. Actual values in the molecule would deviate due to steric and electronic effects.

Identification of Potential Protein Targets based on Structural Motifs

The identification of potential protein targets for analogues of this compound can be guided by examining the structural motifs of known bioactive compounds. The presence of an azepane ring and a urea group suggests possible interactions with several classes of enzymes and receptors.

Enzymes: Carbonic Anhydrases (CAs) as Targets for Azepane-Sulfonamide Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. mdpi.comresearchgate.net Sulfonamides are a well-established class of potent CA inhibitors. researchgate.netnih.gov The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov

While direct evidence for azepane-sulfonamide derivatives as CA inhibitors is emerging, the principles of sulfonamide-based inhibition suggest that an azepane moiety could be incorporated as a scaffold. The azepane ring could be functionalized with a sulfonamide group, allowing the molecule to target the active site of CAs. The structure-activity relationship of sulfonamide inhibitors is significantly influenced by the substituents on the sulfonamide nitrogen and the aromatic ring. documentsdelivered.com These substituents can form secondary interactions with amino acid residues in the active site cavity, which are crucial for determining the inhibitor's affinity and selectivity for different CA isoforms. nih.gov For instance, interactions with residues such as Thr199 and Gln92 can stabilize the enzyme-inhibitor complex. nih.gov The bulky and hydrophobic nature of the azepane ring could potentially occupy hydrophobic pockets within the active site, thereby influencing the inhibitory potency and isoform selectivity. nih.govnih.gov

Interactive Data Table: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Select Sulfonamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Brinzolamide | 3100 | 3.2 | 43 | 6.3 |

| Dorzolamide | 1800 | 2.1 | 4.5 | 51 |

| Compound 15 nih.gov | >10000 | 7.5 | 15.6 | 62.3 |

Enzymes: Cathepsins and Azepanone-based Inhibitors

Cathepsins are a class of proteases that play crucial roles in various physiological processes, including bone resorption. mdpi.com Cathepsin K, in particular, is a key enzyme in collagen degradation and a target for osteoporosis treatment. mdpi.com A series of azepanone-based inhibitors have been developed as potent and selective inhibitors of human cathepsin K. nih.gov These compounds feature a seven-membered azepanone ring, a close structural relative of the azepane moiety. The keto group of the azepanone acts as an electrophilic "warhead" that forms a reversible covalent bond with the active-site cysteine residue (Cys25) of the cathepsin. mdpi.commdpi.com

The stereochemistry at the C-4 position of the azepanone ring is critical for potent inhibition, with the S-configuration being significantly more active. nih.govacs.org Molecular modeling and X-ray crystallography have shown that the C-4 substituent adopts an axial orientation when bound within the active site of cathepsin K. nih.gov The introduction of the cyclic azepanone constraint serves to lock the inhibitor in a bioactive conformation, which increases potency and can also improve oral bioavailability by preventing conformations that are substrates for efflux pumps. nih.govresearchgate.net These inhibitors have demonstrated high potency, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar and even picomolar range for human cathepsin K. nih.govacs.org Furthermore, modifications to the P2 and P3 binding elements of the inhibitor can modulate selectivity for different cathepsin isoforms, such as cathepsin L. acs.orgnih.gov

Interactive Data Table: In Vitro Activity of Azepanone-Based Cathepsin K Inhibitors

| Compound | Human Cathepsin K (Kᵢ, nM) | Rat Cathepsin K (Kᵢ,app, nM) | Selectivity vs. Cathepsin L | Selectivity vs. Cathepsin S |

| Compound 20 nih.gov | 0.16 | - | - | - |

| Compound 24 acs.org | 0.0048 | 4.8 | 102 | 2917 |

| Compound 15 acs.org | 2.0 | - | 23 | 13 |

Enzymes: Protein Arginine Methyltransferases (PRMTs) and Urea Analogues

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues in proteins. tocris.com This post-translational modification plays a crucial role in various cellular processes, including gene expression and signal transduction. acs.org Dysregulation of PRMT activity has been implicated in several diseases, including cancer. tocris.comnih.gov

Urea-containing compounds have been identified as inhibitors of PRMTs. nih.gov A notable example is AMI-1 (Arginine Methyltransferase Inhibitor 1), a symmetrical urea derivative that acts as a pan-PRMT inhibitor. nih.gov It is believed that the urea moiety may mimic the guanidino group of the arginine substrate. nih.gov However, the precise binding mechanism of AMI-1 is not fully elucidated, with some studies suggesting it binds to the substrate-binding pocket without competing with SAM. acs.orgnih.gov The development of urea analogues has been an active area of research to improve potency and selectivity for different PRMT isoforms. nih.gov While many synthesized symmetrical ureas have shown weak inhibitory effects on PRMT1 and PRMT5, some acyclic urea derivatives have demonstrated stronger inhibition of PRMT1 activity. nih.gov

Interactive Data Table: Inhibitory Activity of Select Urea Analogues against PRMTs

| Compound | Target PRMT | IC₅₀ (µM) | Inhibition Type |

| AMI-1 | PRMT1, PRMT3, PRMT4, PRMT5, PRMT6 | 8.8 - 137 (for PRMT1) | Not competitive with SAM |

| Compound 39 acs.org | PRMT1 | 8.8 | Not competitive with SAM |

| MS023 researchgate.net | Type I PRMTs | Potent | Binds to substrate binding site |

Other Enzyme Classes (e.g., Hydrolases, Transferases)

The urea and azepane motifs are found in inhibitors of other enzyme classes as well.

Hydrolases: Substituted ureas and carbamates have been discovered to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov The urea functionality is thought to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH, establishing strong hydrogen bonding interactions with key residues like Asp333 and Tyr381 in the active site. nih.gov The presence of hydrophobic groups on both sides of the urea is generally favorable for potent inhibition. nih.gov Additionally, azepane-containing derivatives have been developed as inhibitors of protein tyrosine phosphatases (PTPs), such as PTPN1 and PTPN2, which are also a class of hydrolases. nih.gov

Transferases: As discussed in the previous section, PRMTs are a type of transferase (specifically, methyltransferases). The urea moiety in compounds like AMI-1 is a key structural feature for the inhibition of this enzyme class. nih.gov The design of novel urea-based compounds continues to be a strategy for targeting other transferases, such as the fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase. nih.gov

Interactive Data Table: Examples of Urea and Azepane Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Enzyme Class | Key Structural Motif |

| Substituted Ureas | Soluble Epoxide Hydrolase (sEH) | Hydrolase | Urea |

| Azepane Derivatives | PTPN1/PTPN2 | Hydrolase (Phosphatase) | Azepane |

| Urea Analogues | Protein Arginine Methyltransferases (PRMTs) | Transferase (Methyltransferase) | Urea |

| Urea-based compounds | Fibroblast Growth Factor Receptor 1 (FGFR1) | Transferase (Kinase) | Urea |

Receptors: Ghrelin Receptor Modulation by Asymmetric Urea Compounds

The ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) is a GPCR that plays a significant role in regulating appetite, food intake, and growth hormone release. google.com Modulation of the ghrelin receptor is a therapeutic strategy for conditions such as obesity and cachexia. google.comnih.gov A novel class of asymmetric urea compounds has been developed as modulators of the ghrelin receptor. google.com

These compounds can act as either agonists or antagonists, depending on their specific chemical structure. google.com For instance, some asymmetric ureas have been identified as potent ghrelin receptor antagonists, capable of reducing food intake. google.com The crystal structure of the ghrelin receptor reveals a bifurcated ligand-binding pocket, and the interactions of small molecules within this pocket are crucial for their modulatory effects. nih.gov The urea group in these modulators can form key hydrogen bonds with residues in the binding pocket, while other parts of the molecule, potentially including cyclic structures like azepane, can engage in hydrophobic or other interactions that contribute to affinity and efficacy. nih.gov The development of non-peptide small molecules, including urea derivatives, is of particular interest due to their potential for improved pharmacokinetic properties compared to peptide-based ligands. acs.orgresearchgate.net

Interactive Data Table: Activity of Asymmetric Urea Compounds at the Ghrelin Receptor

| Compound Type | Activity at Ghrelin Receptor | Potential Therapeutic Application |

| Asymmetric Urea Antagonists | Reduce food intake | Obesity, Type II Diabetes |

| Asymmetric Urea Agonists | Stimulate food intake | Cachexia, Anorexia |

In Vitro Biochemical Characterization of Target Modulation

A comprehensive review of scientific literature and patent databases did not yield any specific data on the in vitro biochemical characterization of target modulation for this compound or its close analogues. While the broader class of urea-containing compounds has been investigated for various biological activities, information directly pertaining to this specific molecule is not publicly available. ontosight.airesearchgate.netnih.gov

Enzyme Inhibition Assays and Kinetic Parameters (e.g., IC50, Ki determination)

No published studies were found that report the results of enzyme inhibition assays for this compound. Consequently, key kinetic parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against any specific enzyme are not available. Research on other structurally related benzoate and urea derivatives has shown inhibitory activity against enzymes like urease and malate (B86768) dehydrogenase, but these findings cannot be directly extrapolated to the subject compound. nih.govnih.gov

Receptor Binding Assays and Ligand Displacement Studies

There is no publicly available data from receptor binding assays or ligand displacement studies for this compound. Although some azepane-containing structures have been evaluated for their affinity at various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, specific binding characteristics for the ureidobenzoate derivative have not been reported. nih.gov

Biophysical Techniques for Ligand-Target Binding Characterization

Specific biophysical data characterizing the binding of this compound to any biological target is absent from the current scientific literature.

Surface Plasmon Resonance (SPR)

No studies employing Surface Plasmon Resonance (SPR) to analyze the interaction between this compound and any biological macromolecule have been published. Therefore, kinetic data such as association (ka) and dissociation (kd) rates, or the equilibrium dissociation constant (KD), are not available for this compound. nih.govnih.govspringernature.com

Isothermal Titration Calorimetry (ITC)

There are no published reports on the use of Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of binding for this compound. As a result, information regarding its binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for any potential biological target is unavailable.

Differential Scanning Fluorimetry (DSF)

A comprehensive review of scientific literature and research databases did not yield specific Differential Scanning Fluorimetry (DSF) data for this compound or its analogues. The application of this technique for the direct characterization of this compound series' interaction with biological targets has not been publicly documented.

However, to provide a complete understanding of modern biophysical techniques in drug discovery, this section will detail the principles of DSF and its theoretical application for studying the molecular interactions of compounds like this compound analogues.

Differential Scanning Fluorimetry, also known as the thermal shift assay, is a powerful and widely used technique to study the thermal stability of proteins. nih.govmdpi.com It is frequently employed in drug discovery to detect and quantify the binding of small molecule ligands to a target protein. researchgate.netdomainex.co.uk The core principle of DSF is that the binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). domainex.co.uk

The experiment involves monitoring the fluorescence of a dye (like SYPRO Orange) or the intrinsic fluorescence of the protein's tryptophan and tyrosine residues as the temperature is gradually increased. domainex.co.uk When the protein unfolds (melts), it exposes hydrophobic regions that the dye can bind to, causing a sharp increase in fluorescence. mdpi.com The midpoint of this transition is the melting temperature (Tm). A positive shift in the melting temperature (ΔTm) in the presence of a compound indicates a direct binding interaction. domainex.co.uk

Hypothetical Application to Analogues of this compound

While no specific biological target has been confirmed for this compound in the reviewed literature, structurally similar urea-containing compounds are known to be potent inhibitors of soluble epoxide hydrolase (sEH). acs.orgnih.govnih.gov Therefore, for illustrative purposes, we can describe a hypothetical DSF experiment to screen a library of this compound analogues against purified sEH.

The objective of such a study would be to:

Confirm direct binding of the analogues to the sEH enzyme.

Quantify the stabilizing effect of each analogue as a proxy for binding affinity.

Establish a structure-activity relationship (SAR) based on the observed thermal shifts.

In this hypothetical experiment, the sEH protein would be incubated with each analogue from a library, alongside a fluorescent dye. The temperature would then be ramped, and the fluorescence monitored. The resulting data would allow for the calculation of the Tm for the protein in the presence of each compound.

Illustrative Research Findings

The results of this theoretical screening could be presented in a data table. The magnitude of the thermal shift (ΔTm) provides a direct measure of the stabilization conferred by the ligand. A larger ΔTm generally suggests a stronger binding interaction. This data is invaluable for validating hits from primary screens and for guiding the optimization of lead compounds.

Below is an interactive, hypothetical data table illustrating the potential findings from a DSF screen of this compound analogues against a target protein like sEH.

| Compound ID | Analogue Structure | Concentration (µM) | Tm (°C) | ΔTm (°C) (vs. DMSO) |

| Target Protein + DMSO | (Control) | N/A | 55.2 | 0.0 |

| Analogue 1 | This compound | 10 | 58.7 | +3.5 |

| Analogue 2 | R = 4-Cl Phenyl | 10 | 59.8 | +4.6 |

| Analogue 3 | R = 3-F Phenyl | 10 | 59.1 | +3.9 |

| Analogue 4 | Azepane replaced with Piperidine | 10 | 56.1 | +0.9 |

| Analogue 5 | Azepane replaced with Morpholine | 10 | 55.8 | +0.6 |

Disclaimer: The data presented in this table is purely illustrative and does not represent actual experimental results. It is provided to demonstrate the typical output of a Differential Scanning Fluorimetry experiment in the context of screening small molecule analogues.

From these hypothetical results, one could infer that modifications to the phenyl ring (Analogues 2 and 3) are well-tolerated and may even enhance the stabilizing interaction with the target protein. Conversely, alterations to the azepane ring (Analogues 4 and 5) appear to significantly reduce the binding interaction, as indicated by the much smaller thermal shifts. This type of data is critical for medicinal chemists to understand the SAR and design more potent compounds.

Structure Activity Relationship Sar Analysis of Methyl 2 3 Azepan 1 Yl Ureido Benzoate Analogues

Systematic Modification of the Azepane Ring System and its Impact on Biological Activity

Systematic modifications of the azepane ring have been a key area of investigation in medicinal chemistry to optimize the biological activity of various scaffolds. nih.gov Altering the ring size to smaller (e.g., piperidine) or larger (e.g., azocane) systems can impact the conformational flexibility of the entire molecule. A larger ring like azepane generally possesses greater conformational freedom compared to a six-membered piperidine (B6355638) ring. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding to a biological target. However, excessive flexibility can also be detrimental, leading to a loss of entropy upon binding and potentially lower affinity.

Furthermore, the introduction of substituents on the azepane ring can provide additional points of interaction with the target protein and can be used to fine-tune the physicochemical properties of the compound. For instance, the placement of polar or non-polar groups can affect solubility, membrane permeability, and metabolic stability.

To illustrate the impact of azepane ring modifications, consider the hypothetical data in the table below, which shows the effect of ring size and substitution on the inhibitory activity of a series of ureidobenzoate analogues against a hypothetical enzyme.

| Compound | Ring System | Substitution on Ring | Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| Analog 1 | Piperidine | None | 75 |

| Analog 2 | Azepane | None | 50 |

| Analog 3 | Azocane (B75157) | None | 120 |

| Analog 4 | Azepane | 4-methyl | 45 |

| Analog 5 | Azepane | 4-hydroxy | 65 |

From this illustrative data, it can be observed that the azepane ring (Analog 2) confers higher potency compared to the smaller piperidine (Analog 1) or larger azocane (Analog 3) rings, suggesting an optimal level of conformational flexibility for this particular target. Furthermore, a small, lipophilic substituent like a methyl group at the 4-position of the azepane ring (Analog 4) can enhance activity, possibly through favorable hydrophobic interactions within the binding pocket. Conversely, a polar substituent like a hydroxyl group (Analog 5) may decrease activity, indicating that this region of the binding site might be hydrophobic.

Investigation of Substituent Effects on the Benzoate (B1203000) Moiety

The benzoate moiety of Methyl 2-(3-(azepan-1-yl)ureido)benzoate offers a versatile scaffold for synthetic modification to explore its influence on biological activity. The electronic and steric properties of substituents on the aromatic ring can significantly alter the molecule's interaction with its biological target.

For example, the introduction of an EWG, such as a nitro or cyano group, can enhance the hydrogen-bond donating capacity of the urea (B33335) N-H protons, potentially leading to stronger interactions with the target. Conversely, an EDG, such as a methoxy (B1213986) or amino group, may increase the electron density of the aromatic ring, which could be favorable for interactions with electron-deficient regions of the binding site.

The following interactive data table provides a hypothetical SAR of substituent effects on the benzoate ring of this compound analogues.

| Compound | Substituent on Benzoate Ring | Position of Substituent | Inhibitory Activity (IC50, nM) |

|---|---|---|---|

| Parent Compound | -OCH3 (ester) | 2 | 50 |

| Analog 6 | -H | - | 85 |

| Analog 7 | -Cl | 4 | 42 |

| Analog 8 | -NO2 | 4 | 35 |

| Analog 9 | -OCH3 | 4 | 60 |

| Analog 10 | -NH2 | 4 | 95 |

This hypothetical data suggests that substitution at the 4-position of the benzoate ring is crucial for activity. Small, electron-withdrawing substituents like chloro (Analog 7) and nitro (Analog 8) appear to enhance potency, possibly by increasing the acidity of the urea proton and facilitating stronger hydrogen bonding. In contrast, an electron-donating group like methoxy (Analog 9) slightly reduces activity, and a stronger electron-donating group like amino (Analog 10) leads to a significant loss of potency. The parent compound's ester group at the 2-position also appears to be important for activity when compared to the unsubstituted analogue (Analog 6).

Conformational Restriction and Flexibility in the Urea Linkage

The urea linkage is a key structural feature of this compound, serving as a hydrogen-bond donor and acceptor, and providing a crucial link between the azepane and benzoate moieties. The conformational properties of this urea bridge are critical for the molecule's ability to adopt the correct orientation for binding to its biological target.

The urea functional group has a degree of conformational restriction due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. This results in a planar or near-planar arrangement of the atoms in the urea moiety. The relative orientation of the substituents on the nitrogen atoms can be described as cis or trans. In most open-chain ureas, the trans-trans conformation is generally favored as it minimizes steric hindrance.

Introducing conformational constraints into the urea linkage can be a powerful strategy to enhance binding affinity by reducing the entropic penalty of binding. This can be achieved by incorporating the urea into a cyclic system or by introducing bulky substituents that restrict rotation around the C-N bonds. However, it is crucial that the restricted conformation is the one that is recognized by the biological target.

Computational studies, such as molecular dynamics simulations, can provide insights into the preferred conformations of these molecules and how they might interact with a target protein. These studies can help rationalize the observed SAR and guide the design of new analogues with optimized conformational properties.

Exploration of Stereochemical Preferences and Enantiomeric Purity on Efficacy

Stereochemistry is a fundamental aspect of drug action, and the presence of chiral centers in analogues of this compound can lead to significant differences in biological activity between enantiomers. If a substituent is introduced on the azepane ring, for example, a chiral center is created, and the two resulting enantiomers may exhibit different potencies, selectivities, and metabolic profiles.

The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. The binding site of a protein is chiral, and therefore, it can preferentially bind one enantiomer over the other. One enantiomer (the eutomer) may fit perfectly into the binding site, forming multiple favorable interactions, while the other enantiomer (the distomer) may bind with lower affinity or not at all due to steric clashes or the inability to form key interactions.

It is therefore essential to synthesize and test enantiomerically pure compounds to fully understand the SAR and to develop a drug with an optimal therapeutic profile. The use of a racemic mixture can be misleading, as the observed activity is a composite of the activities of both enantiomers, and the distomer may contribute to off-target effects or an increased metabolic load.

The following table presents hypothetical data illustrating the importance of enantiomeric purity on the biological activity of a chiral analogue of this compound.

| Compound | Stereochemistry | Inhibitory Activity (IC50, nM) |

|---|---|---|

| Analog 11 (racemate) | (R/S) | 80 |

| Analog 11a (eutomer) | (S) | 40 |

| Analog 11b (distomer) | (R) | >1000 |

This data clearly demonstrates that the (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the stereochemical preference of the hypothetical biological target. The activity of the racemate is intermediate, reflecting the contribution of the more active (S)-enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying the physicochemical properties of molecules (descriptors), QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For the analogues of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with a wide range of biological activities is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond donors + 2.1

In this illustrative equation:

LogP represents the lipophilicity of the compound. The positive coefficient suggests that increased lipophilicity is beneficial for activity.

MW is the molecular weight. The negative coefficient might indicate that larger molecules are less active, possibly due to steric hindrance at the binding site.

H-bond donors refers to the number of hydrogen bond donors. The positive coefficient highlights the importance of hydrogen bonding for activity.

Such a model, once validated, could be used to predict the potency of new analogues and to prioritize their synthesis, saving time and resources in the search for more effective therapeutic agents.

Computational Drug Design Strategies for Optimization of Methyl 2 3 Azepan 1 Yl Ureido Benzoate Analogues

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown or not well-defined. These methods leverage the chemical and structural information of a set of known active and inactive molecules to infer the necessary features for biological activity.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For analogues of Methyl 2-(3-(azepan-1-yl)ureido)benzoate, a hypothetical pharmacophore could be constructed based on a series of structurally related compounds with known activity, for instance, as TRPA1 antagonists.

This model would typically include features such as hydrogen bond donors and acceptors from the urea (B33335) moiety, hydrophobic regions corresponding to the benzoate (B1203000) and azepane rings, and potentially an aromatic feature. nih.govresearchgate.net Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel scaffolds that match the defined features. researchgate.netnih.gov This virtual screening process can efficiently identify diverse chemotypes with a high probability of being active, thereby prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.govcapes.gov.br

A study on diphenyl urea derivatives as transketolase inhibitors illustrates this approach, where a pharmacophore model was used for virtual screening to identify new active compounds. nih.gov The identified pharmacophoric points included hydrogen bond acceptors and donors, as well as hydrophobic regions, similar to what would be expected for urea-based compounds. nih.gov

Table 1: Hypothetical Pharmacophore Features for this compound Analogues

| Feature Type | Moiety Contribution |

| Hydrogen Bond Donor | Urea (-NH-) |

| Hydrogen Bond Acceptor | Urea (-C=O), Benzoate (-C=O) |

| Hydrophobic Region | Azepane ring, Phenyl ring |

| Aromatic Ring | Benzoate |

Chemoinformatics employs computational methods to analyze and manage large sets of chemical data. nih.gov In the context of optimizing this compound analogues, chemoinformatic tools can be used to design focused libraries of compounds for synthesis. nih.gov By analyzing the structure-activity relationships (SAR) of a series of known analogues, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate chemical descriptors of the molecules with their biological activity.

For instance, descriptors such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) can be used to build a QSAR model that predicts the activity of newly designed analogues. This allows for the in silico prioritization of candidates with improved properties. Furthermore, chemoinformatics approaches can ensure the diversity of a designed library, exploring a wide range of chemical space around the core scaffold to maximize the chances of discovering analogues with superior characteristics.

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can provide detailed insights into the molecular interactions between the ligand and the protein. This information is invaluable for the rational design of more potent and selective inhibitors. For analogues of this compound, which are likely TRPA1 antagonists, the cryo-electron microscopy structures of TRPA1 can be utilized. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. als-journal.com For analogues of this compound, docking studies into the binding site of a target like TRPA1 can elucidate the key amino acid residues involved in the interaction. nih.gov The urea moiety is well-known for its ability to form multiple hydrogen bonds, and docking can reveal how this group orients within the binding pocket to interact with specific residues. nih.gov The azepane and benzoate groups would likely engage in hydrophobic and aromatic interactions, respectively.

By visualizing the docked poses of a series of analogues, researchers can understand why certain modifications lead to increased or decreased activity, guiding the design of new compounds with improved binding complementarity. For example, if a specific region of the binding pocket is unoccupied, a substituent could be added to an analogue to form a favorable interaction in that space.

Table 2: Potential Interacting Residues for Urea-Based Ligands in a Target Binding Site (Hypothetical)

| Interaction Type | Ligand Moiety | Potential Amino Acid Residues |

| Hydrogen Bonding | Urea (-NH-, -C=O) | Asp, Glu, Asn, Gln, Ser, Thr |

| Hydrophobic | Azepane, Phenyl | Leu, Ile, Val, Ala, Phe, Trp |

| π-π Stacking | Benzoate | Phe, Tyr, Trp, His |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations can offer a dynamic view of these interactions over time. nih.gov MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. researchgate.net For an analogue of this compound, an MD simulation can be used to assess the stability of the docked pose and to identify subtle conformational changes in the protein upon ligand binding.

The trajectories from MD simulations can be analyzed to calculate the root-mean-square deviation (RMSD) of the ligand and protein, providing a measure of their stability. Furthermore, the persistence of key hydrogen bonds and hydrophobic contacts can be monitored throughout the simulation, offering a deeper understanding of the determinants of binding affinity. nih.gov

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands. nih.gov FEP simulations involve "alchemically" transforming one ligand into another within the binding site and in solution. The difference in the free energy of these transformations provides a prediction of the difference in binding affinity between the two ligands.

For the optimization of this compound analogues, FEP can be a powerful tool to prioritize which modifications are most likely to improve potency. For example, FEP could be used to predict the effect of substituting different functional groups on the benzoate ring or modifying the size of the azepane ring. While computationally expensive, FEP calculations can provide highly accurate predictions of relative binding affinities, making it a valuable tool in lead optimization. nih.gov

De Novo Design and Scaffold Hopping Approaches

De novo design and scaffold hopping are two powerful computational strategies aimed at exploring novel chemical space and identifying new molecular architectures with desired biological activity.

De novo design , Latin for "from the beginning," involves the computational construction of novel molecules, atom by atom or fragment by fragment, within the confines of a target's binding site. This approach is particularly useful when existing chemical matter is limited or when seeking to develop compounds with entirely new intellectual property. For the optimization of this compound analogues, a de novo design algorithm could be employed to generate a library of virtual compounds that are structurally distinct yet retain the key pharmacophoric features necessary for biological activity.

The process would typically begin with the identification of the essential pharmacophore of this compound. This could involve, for example, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region. The algorithm would then "grow" new molecules within the target's binding pocket, ensuring that the generated structures satisfy these pharmacophoric constraints. The resulting virtual library can then be filtered and prioritized based on various calculated properties, such as binding affinity, synthetic accessibility, and drug-likeness.

Scaffold hopping , in contrast, aims to replace the central core of a molecule while preserving the orientation of its key functional groups. dundee.ac.uknih.gov This technique is valuable for discovering new series of compounds with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dundee.ac.uk A key advantage of scaffold hopping is its ability to overcome limitations associated with the original chemical scaffold, such as poor solubility or metabolic instability. dundee.ac.uk

For this compound, a scaffold hopping strategy could involve replacing the central ureidobenzoate core with alternative chemical moieties. This could be achieved using various computational methods, including 3D shape-based screening, pharmacophore-based searches, or fragment-based replacement. The goal would be to identify new scaffolds that present the azepane ring and other critical side chains in a similar spatial arrangement to the parent molecule, thereby maintaining the desired biological interactions. The success of a scaffold hopping endeavor is often evaluated by the novelty of the identified scaffolds and their ability to yield compounds with superior properties compared to the original lead. nih.gov

A hypothetical scaffold hopping exploration for this compound could yield a variety of new core structures. The following table illustrates some potential scaffolds that could be explored, along with a rationale for their selection.

| Original Scaffold | Proposed New Scaffold | Rationale for Hopping |

| Ureidobenzoate | Imidazopyridine | A bicyclic heteroaromatic system that can mimic the spatial arrangement of the original scaffold while offering different physicochemical properties. |

| Ureidobenzoate | Benzothiazole | A scaffold known to be present in various biologically active compounds, potentially offering improved metabolic stability. |

| Ureidobenzoate | Pyrrolopyrimidine | A nitrogen-rich heterocyclic core that could introduce new hydrogen bonding interactions and improve solubility. |

These new scaffolds would then be computationally decorated with the key side chains from the original molecule and evaluated for their potential to be potent and selective modulators of the target of interest.

In Silico ADME Prediction for Preclinical Candidates

A significant hurdle in drug development is the high attrition rate of compounds due to poor pharmacokinetic properties. In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction plays a crucial role in the early identification of compounds with suboptimal profiles, thereby reducing the time and cost associated with experimental studies. researchgate.net For the optimization of this compound analogues, a suite of computational models can be employed to predict their ADME properties.

Absorption: The oral bioavailability of a drug is heavily influenced by its absorption from the gastrointestinal tract. Computational models can predict key parameters such as intestinal absorption, solubility, and permeability. For instance, a model might predict the Caco-2 cell permeability of a series of this compound analogues, providing an early indication of their potential for oral absorption.

Distribution: The distribution of a drug throughout the body determines its concentration at the site of action and potential off-target tissues. Important parameters that can be predicted in silico include plasma protein binding, blood-brain barrier penetration, and volume of distribution. For analogues of this compound, it would be critical to predict their ability to reach the desired target tissue while minimizing exposure to organs where toxicity might occur.

Excretion: The route and rate of excretion are important for determining the dosing regimen of a drug. While less commonly predicted in silico compared to other ADME properties, models are being developed to estimate renal and biliary clearance.

The following table presents a hypothetical in silico ADME profile for this compound and two of its hypothetical analogues, illustrating how these predictions can guide the selection of preclinical candidates.

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) | Predicted Blood-Brain Barrier Penetration (logBB) | Predicted Metabolic Stability (t½ in human liver microsomes, min) |

| This compound | 85 | 15 | 92 | -0.5 | 35 |

| Analogue A | 92 | 25 | 88 | -0.2 | 60 |

| Analogue B | 75 | 10 | 95 | -1.0 | 20 |

In this hypothetical scenario, Analogue A displays improved intestinal absorption, permeability, and metabolic stability compared to the parent compound, along with slightly lower plasma protein binding. These predicted properties would make Analogue A a more promising candidate for further preclinical development than Analogue B, which shows a less favorable ADME profile.

By integrating these computational strategies into the drug discovery pipeline, researchers can more efficiently navigate the complex process of lead optimization, ultimately increasing the likelihood of identifying a successful preclinical candidate.

Preclinical Pharmacological Profiling of Selected Analogues

In Vitro Cell-Based Functional Assays

In vitro cell-based assays are fundamental to understanding a compound's biological activity in a controlled, cellular environment. These assays provide initial insights into the mechanism of action and potential therapeutic relevance.

To determine the mechanism of action, the effect of Methyl 2-(3-(azepan-1-yl)ureido)benzoate on various cellular signaling pathways would be investigated. This is often accomplished using reporter gene assays, where a specific pathway's activation leads to the expression of a measurable protein like luciferase, or through direct measurement of downstream signaling molecules. For instance, a panel of kinase activity assays could be employed to identify specific enzymes that are inhibited or activated by the compound.

Illustrative Data: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 850 |

| Kinase C | >10,000 |

| Kinase D | 120 |

| Kinase E | >10,000 |

This table illustrates hypothetical half-maximal inhibitory concentration (IC₅₀) values for the compound against a panel of selected kinases. Lower values indicate higher potency.

Illustrative Data: Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Tissue of Origin | GI₅₀ (µM) |

| MCF-7 | Breast Cancer | 1.2 |

| A549 | Lung Cancer | 3.5 |

| HCT116 | Colon Cancer | 2.8 |

| PC-3 | Prostate Cancer | 5.1 |

| MRC-5 | Normal Lung Fibroblast | >50 |

This table shows hypothetical Growth Inhibition 50 (GI₅₀) values, representing the concentration of the compound required to inhibit cell growth by 50%. A higher value in normal cells (MRC-5) would suggest selectivity for cancer cells.

Preclinical Pharmacokinetic (PK) Considerations

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding how a compound reaches its target and how it is eventually cleared from the body.

To assess absorption and distribution, the compound would be administered to preclinical animal models, such as rats and beagle dogs. Following administration, blood samples are collected at various time points to determine plasma concentration profiles. To study distribution, tissues from various organs are collected post-mortem to measure the extent to which the compound penetrates different biological compartments.

Illustrative Data: Tissue Distribution in Rats 2 Hours Post-Intravenous Administration

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Plasma | 550 ng/mL | 1.0 |

| Brain | 110 | 0.2 |

| Heart | 1,210 | 2.2 |

| Lungs | 4,950 | 9.0 |

| Liver | 8,250 | 15.0 |

| Kidneys | 9,900 | 18.0 |

This table provides an example of compound concentrations in various tissues relative to plasma, indicating where the compound tends to accumulate.

Metabolic stability is typically evaluated in vitro using liver microsomes or hepatocytes from different species, including humans. These systems contain the primary enzymes responsible for drug metabolism. The rate at which the parent compound disappears over time is measured to calculate key parameters like intrinsic clearance and half-life. Liquid chromatography-mass spectrometry (LC-MS) is used to identify the chemical structures of major metabolites formed during these experiments.

Illustrative Data: In Vitro Metabolic Stability in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 15 | 46.2 |

| Rat | 28 | 24.8 |

| Dog | 45 | 15.4 |

| Human | 55 | 12.6 |

This table illustrates how the metabolic rate of a compound can differ across species, which is crucial for extrapolating preclinical data to humans.

Further analysis would identify the primary metabolic pathways, such as hydroxylation of the azepane ring or hydrolysis of the methyl ester.

Mass balance studies are the definitive method for determining the routes and extent of a drug's excretion. Typically, a radiolabeled version of the compound (e.g., with Carbon-14) is administered to preclinical models. Urine and feces are then collected over several days to measure the amount of radioactivity eliminated through each route, providing a complete picture of the compound's clearance. The goal is to achieve a near-complete recovery of the administered radioactive dose.

Illustrative Data: Cumulative Excretion of Radioactivity in Rats Following a Single Oral Dose

| Time Interval (h) | Cumulative Excretion in Urine (% of Dose) | Cumulative Excretion in Feces (% of Dose) | Total Recovery (% of Dose) |

| 0-24 | 55.4 | 28.1 | 83.5 |

| 0-48 | 60.2 | 32.5 | 92.7 |

| 0-72 | 61.0 | 33.1 | 94.1 |

| 0-96 | 61.2 | 33.3 | 94.5 |

This table provides a hypothetical summary of a mass balance study, showing the primary routes of excretion and the total percentage of the administered dose recovered over time.

Preliminary in vivo Proof-of-Concept Studies in Relevant Disease Models

Analogues of this compound, primarily inhibitors of soluble epoxide hydrolase (sEH), have undergone preliminary in vivo proof-of-concept studies in a variety of disease models. These studies have largely focused on inflammatory and neuropathic pain, highlighting the therapeutic potential of this class of compounds.

Extensive research has demonstrated the efficacy of sEH inhibitors in animal models of neuropathic pain. nih.gov For instance, the sEH inhibitor t-TUCB was shown to induce a robust place preference in a murine model of diabetic neuropathy, indicating significant pain relief. nih.gov This effect was absent in control mice and sEH knockout mice, suggesting the analgesic effect is directly mediated by the inhibition of sEH. nih.gov When compared with gabapentin, a standard treatment for neuropathic pain, t-TUCB demonstrated a similar improvement in withdrawal thresholds without inducing the same level of sedation or loss of motor activity. nih.gov

Further studies have explored the multimodal analgesic effects of sEH inhibitors. TPPU, another potent sEH inhibitor, has shown significant analgesic effects in a rat chronic pain model without altering motor control. dovepress.comescholarship.org The analgesic efficacy of sEH inhibitors like TPPU does not appear to diminish with extended use, as studies have shown a lack of tolerance development. escholarship.org

In models of inflammatory pain, sEH inhibitors have also demonstrated considerable efficacy. They have been shown to be more potent and efficacious than celecoxib in reducing lipopolysaccharide-induced inflammation in rats. nih.gov The mechanism of action in inflammatory conditions is believed to involve the stabilization of endogenous anti-inflammatory epoxy-fatty acids. nih.gov

The therapeutic potential of sEH inhibitors extends beyond pain and inflammation. Preclinical studies have suggested their utility in cardiovascular diseases, central nervous system disorders, and metabolic diseases. nih.gov For example, in a mouse model of Alzheimer's disease, sEH inhibition was found to regulate neuroinflammation and other pathological mechanisms, ultimately promoting neuroprotection. acs.org

The table below summarizes the findings from key in vivo studies on selected sEH inhibitors, which are considered analogues for the purpose of this review.

| Compound | Disease Model | Key Findings |

| t-TUCB | Murine diabetic neuropathy | Induced significant pain relief (conditioned place preference); improved mechanical withdrawal thresholds similar to gabapentin but with fewer motor side effects. nih.gov |

| TPPU | Rat chronic pain model | Demonstrated multimodal analgesic effects without affecting motor control; no development of tolerance with extended dosing. dovepress.comescholarship.org |

| AMHDU | Rat diabetic polyneuropathy | Reduced tactile hyperalgesia in a model of streptozotocin-induced diabetes. nih.gov |

| UB-SCG-74 | 5XFAD mouse model of Alzheimer's disease | Showed efficacy in a well-established model of familial Alzheimer's disease, suggesting disease-modifying effects. acs.org |

These preliminary in vivo studies provide a strong rationale for the continued development of sEH inhibitors as a promising therapeutic strategy for a range of disorders, particularly those with an inflammatory or neuropathic component.

Q & A

Q. What are the key synthetic steps for preparing Methyl 2-(3-(azepan-1-yl)ureido)benzoate?

The synthesis typically involves:

- Coupling Reactions : Reacting azepane with a urea-forming agent (e.g., carbonyldiimidazole) to generate the ureido intermediate.

- Esterification : Introducing the methyl benzoate group via nucleophilic acyl substitution.

- Catalytic Hydrogenation : Use of palladium on carbon (Pd/C) for deprotection or reduction steps, followed by solvent diffusion recrystallization for purification .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. How is the compound’s structure validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (azepane’s methylene protons), δ 3.8–3.9 ppm (methyl ester), and δ 8.0–8.2 ppm (aromatic protons).

- ¹³C NMR : Confirm the carbonyl groups (urea at ~155 ppm, ester at ~170 ppm).

- Infrared (IR) Spectroscopy : Stretching vibrations for urea (N–H at ~3300 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to verify purity (>95%) .

Q. What solubility and handling precautions are recommended?

- Solubility : Soluble in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.

- Handling : Use fume hoods and personal protective equipment (PPE). In case of skin contact, wash with soap/water and consult a physician .